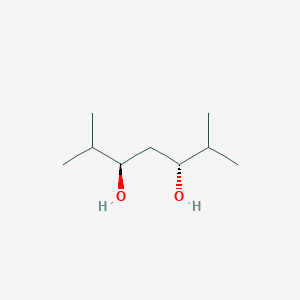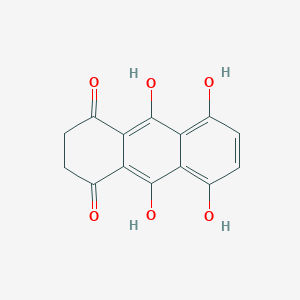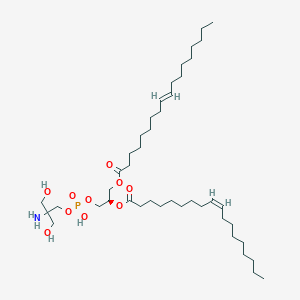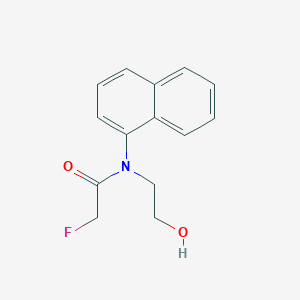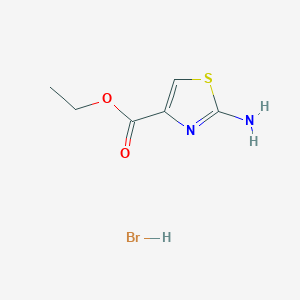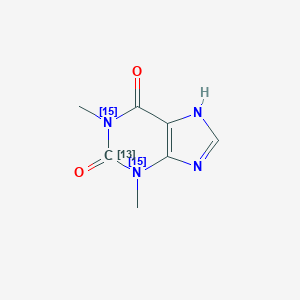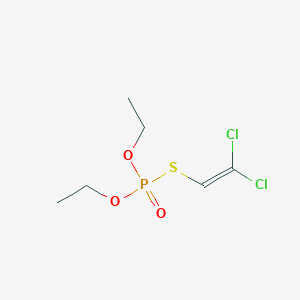
1,1-dichloro-2-diethoxyphosphorylsulfanylethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene typically involves the reaction of diethyl phosphorochloridothioate with 2,2-dichlorovinyl alcohol under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1-dichloro-2-diethoxyphosphorylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphorothioic acid analogs.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles, leading to the formation of substituted phosphorothioic acid esters
Wissenschaftliche Forschungsanwendungen
1,1-dichloro-2-diethoxyphosphorylsulfanylethene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural and domestic use
Wirkmechanismus
The primary mechanism of action of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Vergleich Mit ähnlichen Verbindungen
1,1-dichloro-2-diethoxyphosphorylsulfanylethene can be compared with other organophosphorus compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but differs in its sulfur content and specific applications.
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester: Differentiated by its bromine and chlorine substituents, leading to varied chemical properties and uses.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Known for its unique pyridazinyl group, which imparts distinct biological activities.
These comparisons highlight the unique chemical structure and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1885-95-6 |
|---|---|
Molekularformel |
C6H11Cl2O3PS |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Kanonische SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Key on ui other cas no. |
1885-95-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



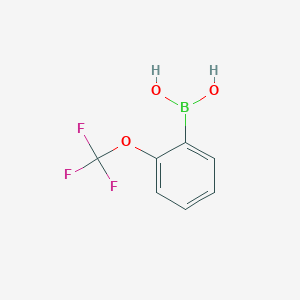
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

